molecular formula C10H9BrO2 B1285742 1-(4-Bromophenyl)cyclopropanecarboxylic acid CAS No. 345965-52-8

1-(4-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B1285742
CAS No.: 345965-52-8
M. Wt: 241.08 g/mol
InChI Key: BYJIXWOWTNEVFO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9BrO2. It is a solid substance that is used in various chemical reactions and research applications. The compound features a cyclopropane ring attached to a carboxylic acid group and a bromophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropanecarboxylic acid can be synthesized through a substitution reaction where the bromine atom on the benzene ring reacts with a hydrogen atom on the cyclopropane ring . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1-(4-Bromophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within a given system. Once inside a cell, the compound may bind to specific proteins or enzymes, affecting their function and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)cyclopropanecarboxylic acid
  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
  • 1-Phenyl-1-cyclopropanecarboxylic acid

Comparison: 1-(4-Bromophenyl)cyclopropanecarboxylic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts specific chemical properties and reactivity. Compared to its fluorinated or non-halogenated analogs, the brominated compound may exhibit different reactivity patterns and interactions in chemical reactions and biological systems .

Properties

IUPAC Name

1-(4-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIXWOWTNEVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585479
Record name 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345965-52-8
Record name 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)cyclopropane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of KOH (6.06 g, 0.11 mol) in 10 mL of H2O was added 40 mL of ethylene glycol and 1-(4-bromophenyl)-cyclopropanecarbonitrile (Intermediate 113, 10.0 g, 0.45 mol). This solution was heated to 135-140° C. for 4 h, cooled to room temperature, and then poured into a mixture of 100 mL ice and 10% aqueous HCl. The resulting mixture was allowed to stand overnight at 5° C., the solid was collected by filtration and washed with H2O. The colorless solid was dried under reduced pressure to give 10.6 g (97%) of the title compound.
Name
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

1-(4-Bromo-phenyl)-cyclopropanecarbonitrile (5 g, 22.5 mmol) and potassium hydroxide (5 g, 89.3 mmol) were combined in ethylene glycol (70 mL), and the reaction was stirred at 180° C. for 4 hours. The mixture was poured into H2O, acidified, and filtered to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium hydroxide (50% aqueous solution, 60.0 g, 1.03 mol) was added to a mixture of 4-bromobenzeneacetonitrile (19.6 g, 0.100 mol), benzyltriethylammonium chloride (1.8 g, 0.0079 mol), and 1-bromo-2-chloro-ethane (30.0 g, 0.209 mol) at 50° C. for 5 hours. 1,2-Ethanediol (200.0 mL, 3.588 mol) was added to the mixture and the resulting mixture was heated at 100° C. overnight. The mixture was poured into ice-water (30 mL) and was extracted with ethyl ether (2×10 mL). The aqueous phase was acidified (to pH=2) with 1N HCl and was extracted with ethyl acetate (4×15 mL). The combined organic phases were washed with brine (10 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was used in next step reaction without further purification.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenyl)cyclopropanecarboxylic acid
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Reactant of Route 6
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